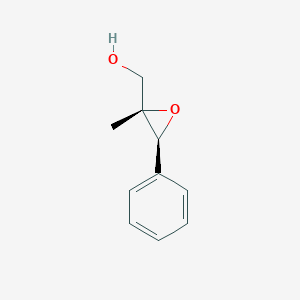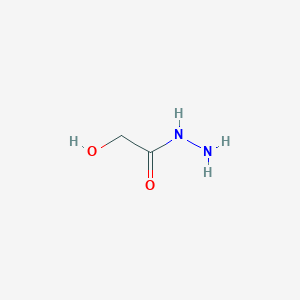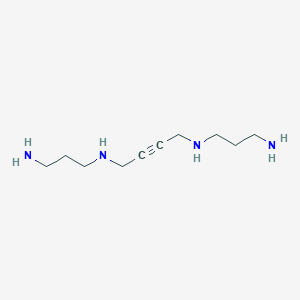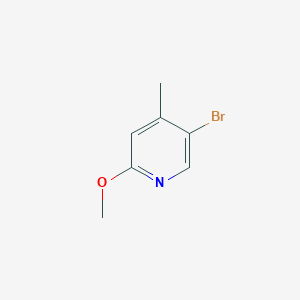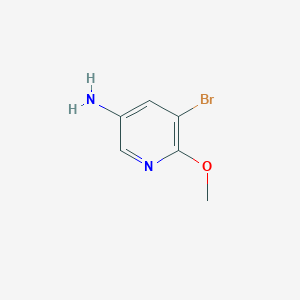
Euxanthone
Übersicht
Beschreibung
Euxanthone is a naturally occurring xanthonoid, an organic compound with the molecular formula C13H8O4 . It can be synthesized from gentisic acid, β-resorcylic acid, and acetic anhydride . It occurs naturally in many plant species .
Synthesis Analysis
Euxanthone can be synthesized from gentisic acid, β-resorcylic acid, and acetic anhydride . The synthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The synthesis of the xanthones in fungi has been suggested in 1953 by Birch and Donovan .Molecular Structure Analysis
Euxanthone is an organic compound with the molecular formula C13H8O4 . It has a molecular weight of 228.200 Da . The structure of Euxanthone includes a dibenzo-γ-pirone scaffold .Chemical Reactions Analysis
Euxanthone is a xanthone derivative that can attenuate Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy .Physical And Chemical Properties Analysis
Euxanthone has a density of 1.5±0.1 g/cm3, a boiling point of 472.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 59.3±0.3 cm3 and a polar surface area of 67 Å2 .Wissenschaftliche Forschungsanwendungen
Neurite Outgrowth Promotion
Euxanthone has been reported to promote neurite outgrowth by selectively activating the MAP kinase pathway . This suggests that Euxanthone could potentially be used in the treatment of neurodegenerative diseases where neurite outgrowth is impaired.
Inhibition of Plasmodium Falciparum Growth
Research has shown that Euxanthone can inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria . This indicates a potential application of Euxanthone in the development of new antimalarial drugs.
HIV-1 Reverse Transcriptase Inhibition
Euxanthone has been found to inhibit HIV-1 reverse transcriptase . This suggests a potential role for Euxanthone in the treatment of HIV/AIDS.
Vasodilation
Both Euxanthone and 1-methoxy-7-hydroxyxanthone have been found to exhibit relaxing activity on the contractions evoked by potassium chloride in rat thoracic aorta rings in a dose-dependent manner . This indicates a potential use of Euxanthone in the treatment of cardiovascular diseases.
Protection Against Aβ1–42-Induced Oxidative Stress and Apoptosis
Euxanthone has been found to significantly attenuate Aβ1–42-induced memory and spatial learning dysfunction. It also significantly reversed Aβ1–42-induced neuronal apoptosis and autophagy in the hippocampal region . This suggests a potential therapeutic role for Euxanthone in Alzheimer’s disease.
Induction of Autophagy in Neuroblastic PC12 Cells
Euxanthone protected the neuroblastic PC12 cells against Aβ1–42-induced oxidative stress and apoptosis by inducing autophagy . This indicates a potential application of Euxanthone in neuroprotection and the treatment of neurodegenerative diseases.
Wirkmechanismus
Euxanthone is a naturally occurring xanthonoid that has been widely investigated for its promising biological activities . This article will delve into the mechanism of action of Euxanthone, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Euxanthone’s primary targets are cancer cells, specifically breast, colon, and lung cancers . It exhibits good cytotoxicity against these cells, with structure–activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .
Mode of Action
Euxanthone interacts with its targets by inducing apoptosis, autophagy, and cell cycle arrest . It modulates key signaling pathways such as PI3K/Akt and MAPK, which are important apoptotic and antiproliferative mechanisms against breast cancer . Euxanthone also attenuates Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy .
Biochemical Pathways
Euxanthone affects several biochemical pathways. It modulates the PI3K/Akt and MAPK pathways, which are key signaling pathways in cancer cells . It also triggers autophagy, a cellular process that removes unnecessary or dysfunctional components .
Result of Action
Euxanthone’s action results in various molecular and cellular effects. It significantly attenuates Aβ1-42-induced memory and spatial learning dysfunction and reverses Aβ1-42-induced neuronal apoptosis and autophagy in the hippocampal region . It also protects neuroblastic PC12 cells against Aβ1-42-induced oxidative stress and apoptosis .
Action Environment
It’s known that euxanthone occurs naturally in many plant species and can be synthesized from gentisic acid, β-resorcylic acid, and acetic anhydride . Commercial production is from purified root extract of Polygala tenuifolia .
Safety and Hazards
Zukünftige Richtungen
Euxanthone has shown promising results in attenuating Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy, indicating its potential therapeutic role in Alzheimer’s disease . Further studies are needed to elucidate prenylated xanthones’ pharmacokinetics and toxicity profiles to continue their progression through the drug development pipeline .
Eigenschaften
IUPAC Name |
1,7-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-10-8(6-7)13(16)12-9(15)2-1-3-11(12)17-10/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXFPEKLLFWHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200947 | |
| Record name | Euxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Euxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Euxanthone | |
CAS RN |
529-61-3 | |
| Record name | Euxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Euxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Euxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Euxanthone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN875WE9R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Euxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 °C | |
| Record name | Euxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)


